2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4S/c16-11-7-3-1-5-9(11)13-18-14-10-6-2-4-8-12(10)17-15(21)20(14)19-13/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSRFNOBICRFMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C4C=CC=CC4=NC(=S)N3N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324510 | |
| Record name | 2-(2-chlorophenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665154 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
886188-87-0 | |
| Record name | 2-(2-chlorophenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol typically involves the reaction of 4-hydrazinoquinazoline with potassium ethylxanthogenate. This reaction proceeds via a Dimroth-like rearrangement to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazoline or triazole rings
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Research indicates that compounds related to the triazolo[1,5-c]quinazoline class exhibit notable biological activities, particularly as adenosine receptor antagonists . The presence of the thiol group may contribute to antioxidant activity, enhancing therapeutic potential against oxidative stress-related diseases. Below are key applications and findings regarding this compound:
Adenosine Receptor Antagonism
Compounds like 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol have been studied for their ability to selectively inhibit certain adenosine receptor subtypes. These receptors play critical roles in various physiological processes and are implicated in conditions such as cancer and cardiovascular diseases. The compound's binding affinity to these receptors can be influenced by structural modifications on the quinazoline ring .
Anti-Cancer Properties
Recent studies have demonstrated the cytotoxic effects of related quinazoline derivatives against various cancer cell lines. For instance, derivatives of [1,2,4]triazolo[4,3-c]quinazolines showed significant cytotoxic activity with IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines. The incorporation of different substituents can enhance this activity by improving binding affinity to target receptors or DNA intercalation capabilities .
Antioxidant Activity
The thiol group present in this compound is associated with antioxidant properties. This suggests potential applications in treating diseases linked to oxidative stress by neutralizing free radicals and reducing cellular damage.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods that allow for the modification of its structure to create derivatives with potentially enhanced biological activities. These synthetic strategies are crucial for developing compounds with specific pharmacological profiles tailored for targeted therapies.
Case Studies
Several studies highlight the efficacy of derivatives based on the triazoloquinazoline framework:
- A study demonstrated that specific modifications to the [1,2,4]triazolo[4,3-c]quinazoline moiety significantly enhanced cytotoxicity against cancer cell lines such as HepG2 and HCT-116. The most active compound exhibited IC50 values indicating potent anti-cancer properties compared to other derivatives tested .
- Another research effort focused on synthesizing novel derivatives aimed at improving selectivity for adenosine receptor subtypes. The findings suggested that distal modifications on the triazole ring could enhance receptor selectivity and potency significantly .
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol involves its interaction with specific molecular targets. For instance, it can intercalate with DNA, disrupting the replication process and leading to cell death. This mechanism is particularly relevant in its anticancer and antimicrobial activities . The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Halogenated Phenyl Derivatives
- 2-(4-Fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-one : This compound acts as a benzodiazepine receptor antagonist, highlighting the role of halogen positioning (para-fluoro vs. ortho-chloro) in receptor selectivity. The chloro substituent’s steric bulk may reduce off-target interactions compared to fluorine .
- 2-(4-Methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine : Exhibits neuroprotective effects against Alzheimer’s disease (AD)-associated neuronal damage, suggesting that electron-donating groups (e.g., methoxy) enhance central nervous system (CNS) activity, whereas chloro groups may favor peripheral targets .
Heteroaromatic Substitutions
- 2-(Furan-2-yl) Derivatives: Compounds like SCH-442,416 (A2A adenosine receptor antagonist) and potassium 2-(furan-2-yl)triazoloquinazoline-5-thiolate (102c) demonstrate that furan substituents improve solubility but reduce metabolic stability compared to chlorophenyl groups. The chloro group’s electronegativity may enhance binding affinity to bacterial targets .
Pharmacological and Physicochemical Properties
Table 1: Key Comparative Data
Solubility and Stability
- Triazolo[1,5-c] vs. Triazolo[4,3-c] Isomers : Derivatives with the [1,5-c] configuration (e.g., the target compound) exhibit lower melting points and upfield-shifted NMR signals compared to [4,3-c] isomers, suggesting improved solubility and reduced crystallinity .
- Thiol vs. Thione Modifications : The thiol group in the target compound may offer reversible disulfide bond formation, enhancing intracellular targeting compared to thione derivatives like compound 15 (pyrimidine-5-thione), which show rigid binding but poor membrane permeability .
Therapeutic Potential and Limitations
- Antibacterial Activity: The target compound’s 2-chlorophenyl and thiol groups align with the high MRSA activity observed in potassium 2-hetaryltriazoloquinazoline-5-thiolates (MBC: 25 µg/mL) . However, chloro substituents may increase hepatotoxicity risks compared to methoxy or amino groups .
- CNS Applications : Unlike neuroprotective triazolopyrimidines (e.g., 2-(4-methoxyphenyl)-7-methyl derivatives), the target compound’s chloro group and thiol moiety may limit blood-brain barrier penetration, restricting utility in CNS disorders .
Biological Activity
2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a heterocyclic compound that combines a triazole ring with a quinazoline structure and features a thiol group. This unique configuration enhances its chemical properties and potential biological activities, making it a significant subject of study in medicinal chemistry.
Chemical Structure and Properties
The compound exhibits the following structural characteristics:
- Triazole Ring : Contributes to its reactivity and biological interactions.
- Quinazoline Framework : Known for various pharmacological activities.
- Thiol Group : Potentially enhances antioxidant activity, providing therapeutic benefits against oxidative stress-related diseases.
Biological Activities
Research indicates that derivatives of 1,2,4-triazolo[1,5-c]quinazolines exhibit notable biological activities:
- Adenosine Receptor Antagonism : Several studies have shown that compounds in this class can selectively inhibit adenosine receptors, which are implicated in numerous physiological processes including inflammation and cancer progression .
- Antioxidant Properties : The presence of the thiol group may contribute to antioxidant activity, which is essential for combating oxidative stress in various diseases.
- Anticancer Activity : Some derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this class showed IC50 values ranging from 2.44 to 9.43 µM against HepG2 and HCT-116 cell lines .
Study 1: Antihypertensive Effects
A series of 1,2,4-triazolo[1,5-a]quinazoline derivatives were synthesized and evaluated for their antihypertensive activity using animal models. Specific compounds effectively reduced heart rate and blood pressure, indicating potential as adrenoblockers .
Study 2: Cytotoxicity Assessment
In another study focusing on quinazoline derivatives as DNA intercalators, significant cytotoxicity was observed. The most active compound exhibited IC50 values of 6.29 µM against HepG2 cells. The structure-activity relationship indicated that substitutions on the quinazoline ring could enhance binding affinity to DNA .
Comparative Table of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Triazole fused with quinazoline; thiol group | Adenosine receptor antagonist; antioxidant |
| 1,2,4-triazolo[3,4-b][1,3]thiadiazines | Thiadiazine ring; various substitutions | Antimicrobial; anti-inflammatory |
| [1,2,4]triazolo[1,5-a]pyridines | Pyridine ring; nitrogen-rich heterocycles | Anticancer; neuroprotective |
| Triazoloquinazolines without sulfur | Quinazoline structure without thiol | Varies widely; some are AR antagonists |
The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes:
- Adenosine Receptors : These receptors play crucial roles in cardiovascular functions and cancer biology. The compound's ability to modulate these receptors suggests its potential in treating related diseases.
- DNA Intercalation : The compound's structural features allow it to intercalate into DNA strands, disrupting replication processes in cancer cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via [5+1]-cyclocondensation of 2-hydrazinobenzoic acid derivatives with chlorophenyl-substituted dithioimidocarbonates. Key steps include:
- Refluxing 2-hydrazinobenzoic acid with diphenyl N-cyanodithioimidocarbonate in ethanol under nitrogen, followed by acidification and recrystallization (yield: 55–98%) .
- Solvent selection (e.g., glacial acetic acid or propanol-2 with catalytic acid) and reaction time (2–24 hours) significantly impact yield. Purification via recrystallization from methanol or ethanol ensures purity >95% .
- Optimization Table :
| Condition | Yield Range | Purity | Reference |
|---|---|---|---|
| Glacial acetic acid, 2h | 61–98% | >95% | |
| Propanol-2 + HCl, 24h | 40–93% | 90–95% |
Q. How is the structural integrity of this compound validated in synthetic chemistry?
- Methodology : Use a combination of:
- 1H/13C NMR : Key peaks include aromatic protons (δ 7.1–8.1 ppm) and thiol protons (δ 3.5–4.0 ppm, if free) .
- LC-MS : Molecular ion peaks (e.g., m/z = 404 [M+1]) confirm molecular weight .
- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 62.54%, H: 3.75%, N: 13.89% for bromo analogs) .
- Example NMR Data :
- 5-(2-Chlorophenyl)-derivative: δ 7.53 (d, J = 8.2 Hz, H-10), δ 5.71 (m, H-5) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology : Prioritize assays based on structural analogs:
- Adenosine Receptor Antagonism : Radioligand binding assays (IC50 determination using [3H]CGS21680) .
- Antitumor Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7), with EC50 values compared to 2-(4-methoxyphenyl)-triazoloquinazoline analogs (EC50: 0.5–5 µM) .
- Enzyme Inhibition : Kinase profiling to assess selectivity (e.g., EGFR, VEGFR2) .
Advanced Research Questions
Q. How do substituent variations impact structure-activity relationships (SAR) in this class?
- Methodology : Compare analogs via:
- Electron-Withdrawing Groups (EWGs) : Chlorophenyl (LogP: ~3.2) enhances metabolic stability vs. methoxy (LogP: ~2.5) .
- Thiol vs. Amine : Thiol at C-5 improves metal-binding capacity (e.g., Zn²⁺ chelation) for enzyme inhibition .
- SAR Table :
| Substituent | Activity (IC50) | Key Feature |
|---|---|---|
| 2-Chlorophenyl | 0.8 µM (Adenosine A2A) | Enhanced binding affinity |
| 2-Bromophenyl | 1.2 µM | Higher lipophilicity |
| 4-Methoxyphenyl | 5.5 µM | Reduced metabolic stability |
Q. What mechanistic insights exist for its reactivity in nucleophilic substitutions?
- Methodology :
- Kinetic Studies : Monitor thiol-disulfide exchange rates via UV-Vis (λ = 260 nm) in buffer (pH 7.4) .
- DFT Calculations : Predict electrophilic centers (e.g., C-2 of quinazoline) for regioselective modifications .
- Key Finding : Thiol group participates in H-bonding with biological targets (e.g., N–H···O interactions in crystallographic dimers) .
Q. How can crystallographic data resolve contradictions in reported biological activities?
- Methodology :
- X-ray Diffraction : Resolve planar vs. non-planar conformations (e.g., phenoxy-substituted analogs show 59.3° dihedral angle deviations affecting binding) .
- Hydrogen Bonding : Dimer formation via N–H···O bonds (2.8–3.1 Å) alters solubility and bioavailability .
Q. What computational strategies predict its pharmacokinetic properties?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to adenosine receptors (PDB: 3REJ). Focus on π-π stacking with Phe168 and H-bonding with Glu169 .
- ADMET Prediction : SwissADME estimates moderate BBB permeability (LogBB: −1.2) and CYP3A4 inhibition risk .
Q. How can conflicting data on biological potency be addressed experimentally?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
